Ether vs. N-Linked Linker: Hydrogen Bond Acceptor Capacity
n-Isopropyl-2-((1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)acetamide features an ether (oxy) linker between the indanone C4 position and the acetamide carbonyl, resulting in 3 hydrogen bond acceptors (HBA = 3) and 1 hydrogen bond donor (HBD = 1) . In contrast, the closest direct structural analog N-(1-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (CAS 173252-63-6) connects the acetamide group directly to the indanone C4 via a nitrogen atom, yielding only 2 HBA and 1 HBD [1]. This additional HBA site in the target compound creates distinct hydrogen-bonding capacity relevant to protein-ligand interactions in kinase ATP-binding pockets.
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | HBA = 3 (ketone oxygen, ether oxygen, amide carbonyl oxygen); HBD = 1 |
| Comparator Or Baseline | N-(1-oxo-2,3-dihydro-1H-inden-4-yl)acetamide (CAS 173252-63-6): HBA = 2 (ketone oxygen, amide carbonyl oxygen); HBD = 1 |
| Quantified Difference | +1 HBA (Δ = 1); 50% increase in HBA capacity |
| Conditions | Calculated from chemical structure; HBA defined as O or N atoms per standard Lipinski rules |
Why This Matters
For structure-based drug design targeting kinase hinge regions, an additional HBA site can enable supplementary polar contacts or alter solvation thermodynamics, directly influencing binding free energy and selectivity profiles.
- [1] iChemistry.cn. CAS 173252-63-6: N-(2,3-dihydro-1-oxo-1H-inden-4-yl)acetamide, molecular structure and properties. View Source
